2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride
Overview
Description
2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride is a synthetic organic compound classified as an acetamide derivative. Its chemical structure comprises an amino group bonded to an acetyl moiety, with the acetyl group further linked to a trifluoroethyl substituent . This compound is often used as an intermediate in organic synthesis and medicinal chemistry due to its unique properties.
Mechanism of Action
Target of Action
It is known to be a key intermediate in the synthesis of fluralaner , a broad-spectrum veterinary insecticide .
Mode of Action
In the condensation step of fluralaner synthesis, this compound reacts with a hydrolyzate and a condensing agent in a solvent medium under thermal conditions .
Result of Action
As a key intermediate in the synthesis of fluralaner, it plays a critical role in the structure and function of fluralaner, which is highly effective against various parasites in animals .
Biochemical Analysis
Biochemical Properties
2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of isoxazoline indolizine amides . It interacts with various enzymes and proteins, altering their activity and stability. For instance, it is known to interact with enzymes involved in the synthesis of fluralaner, a broad-spectrum veterinary insecticide . The trifluoroethyl group in the compound enhances its stability and modifies its biological activity, impacting properties such as solubility and lipophilicity .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to impact the structure and function of fluralaner, which is highly effective against various parasites in animals . Additionally, it can affect the stability and activity of proteins within cells, leading to changes in cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. The compound’s trifluoroethyl group plays a crucial role in these interactions, enhancing its binding affinity and specificity . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity and subsequent effects on cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under inert atmosphere and room temperature conditions . It may degrade over time, leading to changes in its activity and effects on cellular function. Long-term studies have shown that the compound can have lasting effects on cellular processes, including alterations in gene expression and protein activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant adverse effects . At high doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, it is involved in the synthesis of fluralaner, where it acts as a key intermediate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation within specific cellular compartments. The compound’s solubility in water and organic solvents facilitates its transport across cell membranes and distribution within tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it exerts its effects. The compound’s activity and function can be affected by its localization, as it interacts with different biomolecules within various subcellular environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride typically involves the reaction of glycine protected by an N-phthalyl group with trifluoroethylamine or its salt to form an amide. The protective group is then removed under the action of hydrated fibril to obtain the crude product. This crude product can be salted with acid to get a salt of 2-[(2,2,2-Trifluoroethyl)amino]acetamide, and finally, a base is added to dissociate pure 2-[(2,2,2-Trifluoroethyl)amino]acetamide .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques and controlled reaction conditions to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride undergoes various chemical reactions, including:
Condensation Reactions: It reacts with hydrolyzates and condensing agents in a solvent medium, resulting in the formation of compounds like fluralaner.
Substitution Reactions: The compound can participate in substitution reactions where the trifluoroethyl group can be replaced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include condensing agents, acids, and bases. The reactions typically occur under thermal conditions or in the presence of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives used in medicinal chemistry and organic synthesis. For example, the formation of fluralaner, a compound effective against parasites in animals, is a significant application .
Scientific Research Applications
2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride serves as a valuable tool in scientific research due to its versatility. Its applications include:
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(2,2,2-trifluoroethyl)acetamide: A closely related compound with similar applications in organic synthesis and medicinal chemistry.
2-Trifluoroethylacetamide: Another similar compound used in various chemical reactions and industrial applications.
Uniqueness
2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride stands out due to its specific structure, which imparts unique reactivity and stability. Its trifluoroethyl group enhances its chemical properties, making it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
2-(2,2,2-trifluoroethylamino)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3N2O.ClH/c5-4(6,7)2-9-1-3(8)10;/h9H,1-2H2,(H2,8,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXYIEGDIYLNFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)NCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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